1-Methylnicotinamide
Overview
Description
Trigonellamide, also known as 1-Methylnicotinamide, is a metabolite of nicotinamide, which is a form of vitamin B3. It is produced primarily in the liver by the enzyme nicotinamide N-methyltransferase. Trigonellamide is an organic cation and is known for its various biological activities, including anti-inflammatory and vasoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trigonellamide can be synthesized through the methylation of nicotinamide. The enzyme nicotinamide N-methyltransferase catalyzes this reaction using S-adenosyl methionine as the methyl donor, resulting in the formation of S-adenosyl-L-homocysteine and trigonellamide .
Industrial Production Methods: In industrial settings, the production of trigonellamide involves the use of nicotinamide and S-adenosyl methionine under controlled conditions to ensure efficient conversion. The reaction is typically carried out in the presence of nicotinamide N-methyltransferase, which is highly expressed in the human liver .
Chemical Reactions Analysis
Types of Reactions: Trigonellamide undergoes various chemical reactions, including:
Oxidation: Trigonellamide can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: Trigonellamide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced derivatives of trigonellamide .
Scientific Research Applications
Trigonellamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study methylation reactions and enzyme kinetics.
Biology: Trigonellamide is studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, anti-thrombotic, and vasoprotective properties. .
Mechanism of Action
The mechanism of action of trigonellamide involves the activation of prostacyclin synthesis, which is driven by cyclooxygenase 2. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, which helps regulate thrombotic and inflammatory processes in the cardiovascular system. Trigonellamide also increases nitric oxide bioavailability in the endothelium, contributing to its vasoprotective effects .
Comparison with Similar Compounds
Nicotinamide: The precursor to trigonellamide, involved in various metabolic pathways.
Nicotinic Acid: Another form of vitamin B3 with similar biological activities.
Nicotinamide Riboside: A derivative of nicotinamide with potential anti-aging properties.
Uniqueness: Trigonellamide is unique due to its specific role in activating prostacyclin synthesis and its wide range of biological activities. Unlike its precursors and derivatives, trigonellamide has distinct anti-inflammatory and vasoprotective properties that make it a valuable compound for therapeutic research .
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMAVIPBRSVRG-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1005-24-9 (chloride), 6456-44-6 (iodide) | |
Record name | N(1)-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10185019 | |
Record name | N(1)-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
855 mg/mL | |
Record name | 1-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3106-60-3 | |
Record name | 1-Methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3106-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(1)-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trigonellamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N(1)-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIGONELLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM47085BXC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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